Cas no 4408-66-6 (2-(Carboxymethylthio)-Ethyl Ether)

2-(Carboxymethylthio)-Ethyl Ether is a sulfur-containing organic compound characterized by its carboxymethylthio and ether functional groups. This chemical is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals and pharmaceuticals. Its bifunctional structure enables reactivity in both nucleophilic and electrophilic reactions, making it valuable for cross-coupling and derivatization processes. The compound’s water solubility, attributed to the carboxylate group, enhances its utility in aqueous-phase reactions. Additionally, its stability under controlled conditions ensures consistent performance in synthetic applications. Researchers favor this reagent for its versatility in constructing complex molecular architectures, particularly in thioether and carboxylate-based modifications.
2-(Carboxymethylthio)-Ethyl Ether structure
4408-66-6 structure
Product Name:2-(Carboxymethylthio)-Ethyl Ether
CAS No:4408-66-6
MF:C8H14O5S2
MW:254.323760509491
CID:1516079
Update Time:2025-11-01

2-(Carboxymethylthio)-Ethyl Ether Chemical and Physical Properties

Names and Identifiers

    • 2-[2-[2-(carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic Acid
    • NSC60159
    • 2,2'-[oxybis(ethane-2,1-diylsulfanediyl)]diacetic acid
    • AC1L6IPQ
    • AC1Q5WVN
    • AC1Q76GZ
    • CTK1D7464
    • AR-1D0993
    • NSC-60159
    • NSC60159; 2,2'-[oxybis(ethane-2,1-diylsulfanediyl)]diacetic acid; AC1L6IPQ; AC1Q5WVN; AC1Q76GZ; CTK1D7464; AR-1D0993; NSC-60159;
    • 2-(Carboxymethylthio)-Ethyl Ether
    • Inchi: 1S/C8H14O5S2/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
    • InChI Key: FOAZYQMVLNFBKU-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CCOCCSCC(=O)O

Computed Properties

  • Exact Mass: 254.02832

Experimental Properties

  • PSA: 83.83
  • LogP: 0.63860

2-(Carboxymethylthio)-Ethyl Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C183850-250mg
2-(Carboxymethylthio)-Ethyl Ether
4408-66-6
250mg
$ 50.00 2022-06-06
TRC
C183850-500mg
2-(Carboxymethylthio)-Ethyl Ether
4408-66-6
500mg
$ 70.00 2022-06-06
TRC
C183850-2.5g
2-(Carboxymethylthio)-Ethyl Ether
4408-66-6
2.5g
$ 275.00 2022-06-06

Additional information on 2-(Carboxymethylthio)-Ethyl Ether

Professional Introduction to 2-(Carboxymethylthio)-Ethyl Ether (CAS No. 4408-66-6)

2-(Carboxymethylthio)-Ethyl Ether, identified by the Chemical Abstracts Service Number (CAS No.) 4408-66-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining a thioether group with a carboxymethyl moiety, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both polar and somewhat hydrophobic regions in its molecular architecture suggests potential applications in drug design, particularly in modulating biological pathways through targeted interactions with biomolecules.

The nomenclature of this compound clearly highlights its functional groups: the carboxymethylthio part indicates the presence of a sulfur atom linked to a carboxymethyl group, while the ethyl ether suffix denotes an oxygen atom bridging an ethyl chain. This dual functionality positions 2-(Carboxymethylthio)-Ethyl Ether as a versatile building block for synthesizing more complex molecules. In recent years, there has been growing interest in thioether-containing compounds due to their stability and ability to engage in diverse chemical reactions, including nucleophilic substitutions and metal coordination.

Recent advancements in medicinal chemistry have demonstrated the utility of 2-(Carboxymethylthio)-Ethyl Ether in the synthesis of bioactive molecules. For instance, studies have explored its role as a precursor in the preparation of sulfonamide derivatives, which are well-known for their antimicrobial and anti-inflammatory properties. The sulfur atom in the thioether group can serve as a scaffold for further derivatization, allowing chemists to fine-tune the physicochemical properties of the final product. This flexibility is particularly valuable when designing drugs that require specific solubility profiles or metabolic stability.

One notable application of CAS No. 4408-66-6 lies in its use as an intermediate in the synthesis of protease inhibitors. Proteases play critical roles in various physiological processes, and their inhibition is often employed to treat diseases such as cancer and HIV/AIDS. The carboxymethylthio group can be incorporated into peptidomimetics or non-peptide inhibitors designed to disrupt enzyme activity. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain proteases, making them attractive candidates for further development.

The structural features of 2-(Carboxymethylthio)-Ethyl Ether also make it an interesting candidate for studying molecular interactions at the interface of chemistry and biology. The compound’s ability to form hydrogen bonds due to the presence of oxygen and sulfur atoms allows it to interact with biological targets such as enzymes and receptors. This property is particularly relevant in rational drug design, where understanding how small molecules bind to their targets is essential for optimizing efficacy and minimizing side effects.

In terms of synthetic methodologies, CAS No. 4408-66-6 can be synthesized through various routes, including nucleophilic substitution reactions or metal-catalyzed cross-coupling processes. The choice of synthetic pathway often depends on factors such as yield, purity requirements, and scalability. Recent research has focused on developing greener synthetic methods that minimize waste and reduce environmental impact. For example, catalytic systems employing transition metals have been explored to improve reaction efficiency while maintaining high selectivity.

The pharmacological potential of this compound has not gone unnoticed by academic researchers and pharmaceutical companies alike. Several patents have been filed that incorporate derivatives of 2-(Carboxymethylthio)-Ethyl Ether into novel drug candidates. These efforts highlight the compound’s significance as a chemical entity with broad applicability across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, the demand for versatile intermediates like this one is likely to increase.

From a regulatory perspective, ensuring compliance with safety standards is paramount when handling chemicals such as CAS No. 4408-66-6. While not classified as hazardous under standard definitions, proper handling procedures should still be followed to prevent unintended exposure during synthesis or application. Documentation of chemical handling protocols helps ensure workplace safety while maintaining compliance with industry regulations.

The future prospects for 2-(Carboxymethylthio)-Ethyl Ether appear promising, especially as computational methods improve our ability to predict molecular behavior before experimental validation becomes necessary. Virtual screening techniques combined with experimental validation offer a powerful approach to identifying new applications for this compound or its derivatives. Collaborative efforts between academia and industry could accelerate these discoveries by leveraging complementary expertise.

In conclusion,CAS No 4408-66-6, corresponding to 2-(Carboxymethylthio)-Ethyl Ether, represents an important chemical entity with diverse applications spanning pharmaceuticals,bioorganic synthesis,and material science.Alongside ongoing research efforts aimed at expanding its utility,the continued refinementof synthetic methods will enhance both accessibilityand cost-effectiveness making it even more valuablefor future innovations.

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